molecular formula C9H11BrOS B13067726 4-Bromo-2-(1-sulfanylpropyl)phenol

4-Bromo-2-(1-sulfanylpropyl)phenol

Cat. No.: B13067726
M. Wt: 247.15 g/mol
InChI Key: AUPXVABASQMENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(1-sulfanylpropyl)phenol is a specialized brominated phenol derivative offered For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. This compound features a phenol ring substituted with a bromine atom at the para position and a unique 1-sulfanylpropyl chain at the ortho position. This distinct structure, incorporating both a bromine atom and a thiol-containing alkyl chain, makes it a valuable intermediate in advanced organic synthesis and medicinal chemistry research. It is particularly useful for exploring novel reaction pathways, such as in Suzuki cross-coupling reactions where the bromine can serve as a handle for carbon-carbon bond formation . The sulfanyl (thiol) group on the propyl chain offers a separate reactive site for further functionalization, enabling researchers to create complex molecules, potential pharmacophores, or novel ligands for catalyst development. Researchers value this compound for developing new synthetic methodologies and for constructing molecular scaffolds that may be relevant in pharmaceutical and agrochemical discovery . As with all halogenated phenols, appropriate safety precautions must be observed. Please consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

4-bromo-2-(1-sulfanylpropyl)phenol

InChI

InChI=1S/C9H11BrOS/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,11-12H,2H2,1H3

InChI Key

AUPXVABASQMENH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)O)S

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation

Retrosynthetic Analysis and Strategic Disconnections for the 4-Bromo-2-(1-sulfanylpropyl)phenol Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. google.com This process involves breaking bonds (disconnections) to identify potential precursors, known as synthons, and their real-world chemical equivalents. britannica.com

For the target molecule, this compound, two primary disconnections are considered:

C-C Bond Disconnection: Breaking the bond between the phenolic ring and the 1-sulfanylpropyl side chain.

C-X Bond Disconnections: Breaking the carbon-bromine (C-Br) and carbon-sulfur (C-S) bonds.

These disconnections suggest that the synthesis can be approached by either introducing the side chain to a pre-brominated phenol (B47542) or by brominating a phenol that already bears the side chain. This analysis leads to key starting materials such as 4-bromophenol (B116583) or 2-propylphenol.

The hydroxyl (-OH) group of a phenol is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. teachy.aimlsu.ac.in Direct bromination of phenol with bromine water typically leads to the formation of 2,4,6-tribromophenol (B41969) due to the high reactivity of the ring. mlsu.ac.in Therefore, achieving selective mono-bromination requires controlled conditions.

Para-Bromination: To obtain the 4-bromo isomer, the reaction can be carried out in a non-polar solvent like carbon disulfide at low temperatures, which favors the para-product.

Ortho-Bromination: For a phenol that is already substituted at the para-position, bromination will be directed to the ortho positions. The selective mono-ortho-bromination of para-substituted phenols can be achieved with high efficiency using N-Bromosuccinimide (NBS) in the presence of a catalytic amount of an acid like para-toluenesulfonic acid (p-TsOH) in methanol. nih.gov This method provides excellent yields and selectivity for the desired ortho-brominated product. nih.gov Another approach involves using a catalyst, such as triethylamine (B128534) hydrochloride, to direct the bromination of 2-substituted phenols to the 4-position, minimizing the formation of other isomers. google.com

ReagentCatalyst/SolventSelectivityReference
Bromine (Br₂)Carbon Disulfide (CS₂)para-selective teachy.ai
N-Bromosuccinimide (NBS)p-TsOH / Methanolortho-selective (on p-substituted phenols) nih.gov
Bromine (Br₂)Triethylamine HCl / Chlorobenzene (B131634)para-selective (on o-substituted phenols) google.com
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)Ammonium Salt / Tolueneortho-selective chlorination scientificupdate.com

Table 1: Selected Bromination and Halogenation Strategies for Phenolic Compounds. This table presents various reagent systems and their observed regioselectivity in the halogenation of phenols.

The introduction of the 1-sulfanylpropyl side chain ortho to the hydroxyl group presents a significant synthetic challenge. Direct alkylation is often difficult to control. A more reliable strategy involves an initial acylation followed by a series of functional group interconversions (FGI).

A plausible approach is the Fries rearrangement or a related Friedel-Crafts acylation . The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone. sigmaaldrich.comwikipedia.orgpw.livebyjus.com By heating a phenyl propanoate ester with a Lewis acid catalyst like aluminum chloride (AlCl₃), the propanoyl group can migrate to the ortho and para positions of the ring. wikipedia.orgbyjus.com High temperatures generally favor the formation of the ortho-isomer. pw.livebyjus.com

Once the 2-hydroxypropiophenone (B1664086) intermediate is formed, a sequence of reactions is required to convert the acyl group into the desired 1-sulfanylpropyl group:

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

Conversion of Alcohol to Thiol: The resulting benzylic alcohol can be converted into a thiol. This can be achieved via several methods, such as the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by converting the alcohol to a good leaving group (like a halide) and then substituting with a sulfur nucleophile (e.g., sodium hydrosulfide).

An alternative involves the reaction of a ketonic Mannich base derived from a 2'-hydroxyacetophenone (B8834) with thiophenols, which leads to 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net This indicates that a propyl-thioether side chain can be constructed, which could potentially be cleaved to yield the desired thiol.

While most syntheses of substituted phenols start from phenol itself, it is theoretically possible to construct the aromatic ring with the substituents already in place. The two primary industrial methods for producing phenol are the hydrolysis of chlorobenzene (the Dow process) and the oxidation of isopropylbenzene (the cumene (B47948) process). britannica.com These methods provide the basic phenolic scaffold. For highly substituted phenols with specific regiochemistry, methods involving the conversion of hydroxypyrones and nitroalkenes offer a high degree of control over the final substitution pattern.

Forward Synthesis Approaches for this compound

Based on the retrosynthetic analysis, a logical forward synthesis can be designed. The most practical approach would likely start from a commercially available substituted phenol.

A plausible synthetic route would begin with 4-bromophenol . The challenge lies in introducing the side chain selectively at the ortho position.

Route Starting from 4-Bromophenol:

Ortho-Acylation: 4-bromophenol can be acylated with propanoyl chloride in the presence of a Lewis acid like AlCl₃. While Friedel-Crafts acylation can give a mixture of products, the Fries rearrangement of the corresponding 4-bromophenyl propanoate offers better control, with higher temperatures favoring the ortho-acylated product, 1-(5-bromo-2-hydroxyphenyl)propan-1-one (B102894). wikipedia.orgbyjus.com

Functional Group Interconversions (FGI): The resulting ketone undergoes a series of transformations to generate the 1-sulfanylpropyl side chain.

Reduction: The ketone is reduced to a secondary alcohol, 1-(5-bromo-2-hydroxyphenyl)propan-1-ol, using a selective reducing agent like NaBH₄.

Thiol Formation: The alcohol is then converted to the target thiol. A common method is to convert the alcohol to an alkyl halide (e.g., using PBr₃) and then react it with a sulfur nucleophile like thiourea (B124793) followed by basic hydrolysis. This sequence transforms the acyl group into the desired 1-sulfanylpropyl group while preserving the substitution pattern on the ring.

This regioselective approach ensures the correct placement of both the bromo and the sulfanylpropyl substituents. The use of FGI is crucial for accessing the final structure from a more readily synthesized intermediate. researchgate.net

A detailed, step-by-step pathway starting from the precursor 4-bromophenol is outlined below.

Proposed Synthetic Pathway:

Step 1: Esterification. 4-bromophenol is reacted with propanoyl chloride in the presence of a base like pyridine (B92270) to form 4-bromophenyl propanoate.

Step 2: Fries Rearrangement. The ester is heated with an excess of aluminum chloride (AlCl₃) to induce the Fries rearrangement, yielding 1-(5-bromo-2-hydroxyphenyl)propan-1-one as the major ortho-isomer at elevated temperatures. wikipedia.orgbyjus.com

Step 3: Ketone Reduction. The ketone is reduced to the corresponding secondary alcohol, 1-(5-bromo-2-hydroxyphenyl)propan-1-ol, using sodium borohydride in an alcoholic solvent.

Step 4: Thiol Introduction. The alcohol is converted to a bromide using a reagent like phosphorus tribromide (PBr₃). The resulting benzylic bromide is then treated with thiourea to form a thiouronium salt, which is subsequently hydrolyzed with a base (e.g., NaOH) to yield the final product, This compound .

Regioselective Synthesis and Functional Group Interconversions

Multi-step Convergent and Divergent Syntheses

A plausible multi-step synthesis for this compound can be designed using either convergent or divergent pathways.

A divergent approach might begin with a common intermediate, such as 4-bromophenol, which is readily prepared by the electrophilic bromination of phenol. prepchem.comorgsyn.org From 4-bromophenol, the subsequent introduction of the 1-sulfanylpropyl group at the ortho position would be the key step. This could be achieved through a sequence such as ortho-formylation, followed by a Grignard reaction with ethylmagnesium bromide, oxidation, and then conversion of the resulting hydroxyl group to a thiol. The direct C-H functionalization of phenols is an increasingly powerful tool for synthesizing complex phenolic molecules. nih.gov

A conceptual divergent synthetic pathway is outlined below:

Bromination of Phenol: Phenol is selectively brominated at the para position to yield 4-bromophenol. Controlling the reaction conditions, such as temperature and solvent, is crucial to maximize the yield of the desired para-isomer. prepchem.com

Ortho-Alkylation: The 4-bromophenol is then alkylated at the ortho position. This can be a challenging step due to the directing effects of the hydroxyl group. A common method is the Fries rearrangement or through directed ortho-metalation.

Thiol Formation: The introduced alkyl group is then converted to the corresponding thiol. This can be achieved via a variety of methods, including the reaction of an alkyl halide with a sulfur nucleophile like sodium hydrosulfide.

Catalytic Systems in C-Br and C-S Bond Formation

The formation of the carbon-bromine (C-Br) and carbon-sulfur (C-S) bonds are pivotal steps in the synthesis of this compound. Modern catalytic systems offer efficient and selective methods for creating these bonds.

Transition Metal-Mediated Couplings (e.g., Sonogashira type on bromophenols)

While the Sonogashira reaction is primarily a C-C bond-forming reaction between a vinyl or aryl halide and a terminal alkyne, the principles of transition metal-catalyzed cross-coupling are highly relevant for C-S bond formation. wikipedia.orgorganic-chemistry.org Palladium and copper catalysts, which are central to the Sonogashira reaction, are also widely used in C-S coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions for thiols. researchgate.netacsgcipr.org

These reactions typically involve the oxidative addition of the aryl bromide (in this case, a 4-bromophenol derivative) to a low-valent transition metal catalyst (e.g., Pd(0)). Subsequent reaction with a thiol in the presence of a base leads to the formation of a metal-thiolate complex. Reductive elimination then yields the desired aryl thioether and regenerates the active catalyst. acsgcipr.org The choice of ligand for the metal catalyst is critical for the success of these couplings, with phosphine-based ligands being common. acsgcipr.org

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃Toluene11085 researchgate.net
CuINoneK₂CO₃DMF12092 rsc.org
NiCl₂(dppe)dppeK₃PO₄Dioxane10078 researchgate.net

This table presents illustrative data for the C-S cross-coupling of a generic aryl bromide with a thiol to demonstrate the types of catalytic systems employed. The data is based on general findings in the field.

Organocatalysis in Specific Transformations

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, including the formation of C-S bonds. rsc.org For the synthesis of this compound, an organocatalytic approach could be envisioned for the introduction of the sulfanylpropyl group. For example, phase-transfer catalysts can be employed to facilitate the reaction between a bromophenol and a sulfur nucleophile. Additionally, certain organic molecules can activate substrates towards nucleophilic attack, mimicking the role of a metal catalyst but with the advantages of lower toxicity and cost.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. nih.gov The synthesis of this compound can be designed with these principles in mind.

Key green chemistry considerations include:

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions are often highly atom-economical.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. nih.gov Some modern coupling reactions can even be performed in water. organic-chemistry.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. Both transition metal and organocatalysts align with this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions under milder conditions.

Renewable Feedstocks: While not always feasible, sourcing starting materials from renewable resources, such as lignin-derived phenols, is a key goal of green chemistry. rsc.org

The electrochemical synthesis of organosulfur compounds is another emerging green methodology, as it can reduce the need for chemical oxidants and reagents. nih.gov

Optimization of Reaction Conditions for Compound Yield and Selectivity

To achieve a successful synthesis, the reaction conditions for key bond-forming steps must be carefully optimized. This involves a systematic study of various parameters to maximize the yield of the desired product while minimizing the formation of byproducts.

For the C-S cross-coupling step, parameters such as the choice of catalyst, ligand, base, solvent, temperature, and reaction time all play a crucial role. High-throughput screening techniques can be employed to rapidly evaluate a wide range of conditions. numberanalytics.com

ParameterVariationEffect on Yield/SelectivityReference
Catalyst Pd(OAc)₂, CuI, NiCl₂The choice of metal can significantly impact catalytic activity and substrate scope. researchgate.net, rsc.org
Ligand Buchwald-type, NHCsLigands stabilize the catalyst and modulate its reactivity, affecting both yield and selectivity. acsgcipr.org
Base K₂CO₃, Cs₂CO₃, t-BuONaThe strength and nature of the base are critical for the deprotonation of the thiol and can influence the reaction rate. acsgcipr.org
Temperature 80-140 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. numberanalytics.com

This table illustrates the key parameters that are typically optimized for a transition metal-catalyzed C-S cross-coupling reaction.

Solvent Effects and Reaction Kinetics

The solvent is not merely an inert medium but can profoundly influence reaction rates and outcomes. wikipedia.orgrsc.org The effect of the solvent is primarily due to the differential solvation of the reactants and the transition state. wikipedia.org

In the context of synthesizing this compound, the C-S coupling step would be particularly sensitive to the solvent. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates that may form during the catalytic cycle, potentially accelerating the reaction. numberanalytics.com However, the choice of solvent can also affect the solubility of the reactants and the catalyst, as well as the efficacy of the base.

The study of reaction kinetics provides valuable insights into the reaction mechanism and helps in optimizing conditions. For instance, determining the reaction order with respect to each reactant can elucidate the rate-determining step. Kinetic studies on Cu(I)-catalyzed C-S coupling reactions have shown a modest sensitivity to substituents on both the thiophenol and the aryl iodide, suggesting that both reactants are involved in the rate-determining step. rsc.org Understanding these kinetic solvent effects is crucial for rationally designing a process that is both efficient and selective.

Temperature and Pressure Influence on Stereoselectivity and Conversion

Detailed research findings on the specific influence of temperature and pressure on the stereoselectivity and conversion rates for the synthesis of this compound are not available in the current body of scientific literature. While the synthesis of various brominated phenolic compounds has been documented, specific studies outlining the reaction kinetics, stereochemical control, and yield optimization for this compound under varying thermodynamic conditions have not been published.

General principles of organic synthesis suggest that temperature and pressure can be critical parameters in controlling the outcome of chemical reactions. Temperature typically influences the reaction rate, with higher temperatures often leading to faster reactions. However, in the case of stereoselective syntheses, temperature can also affect the energy difference between the transition states leading to different stereoisomers. Lower temperatures often favor the formation of the thermodynamically more stable product, potentially leading to higher stereoselectivity.

Pressure is a less commonly varied parameter in standard laboratory organic synthesis but can play a significant role in certain reactions, particularly those involving gaseous reagents or where a change in volume occurs during the reaction. For the synthesis of a molecule like this compound, high-pressure conditions could potentially influence the regioselectivity of the bromination or the subsequent functionalization of the phenol ring, although specific data remains elusive.

Without dedicated studies on this compound, any discussion on the precise effects of temperature and pressure would be speculative. Further experimental investigation is required to elucidate these relationships and to develop optimized synthetic protocols for this specific compound.

Advanced Reaction Mechanisms and Kinetics

Mechanistic Investigations of Key Transformations Involving 4-Bromo-2-(1-sulfanylpropyl)phenol

The reactivity of this compound is governed by its three main functional components: the bromine-substituted phenol (B47542) ring and the secondary thiol group.

Nucleophilic Substitution Pathways at the Bromine Center

The bromine atom attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups. In the case of this compound, the hydroxyl group is a powerful electron-donating group, which deactivates the ring towards SNAr reactions.

However, nucleophilic substitution can be forced under harsh conditions or via alternative mechanisms such as an elimination-addition pathway involving a benzyne (B1209423) intermediate. The formation of a Meisenheimer complex, a key intermediate in SNAr reactions, is generally unfavorable for this compound due to the electron-rich nature of the phenol ring libretexts.org. For a successful SNAr reaction to occur, the presence of strong electron-withdrawing groups, typically in the ortho and para positions to the leaving group, is required to stabilize the negatively charged intermediate libretexts.org.

Electrophilic Aromatic Substitution for Phenolic Ring Functionalization

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions researchgate.net. In this molecule, the para position is occupied by a bromine atom, and one ortho position is occupied by the 1-sulfanylpropyl group.

The directing effects of the existing substituents must be considered:

-OH group: Strongly activating, ortho-, para-directing.

-Br atom: Deactivating, but ortho-, para-directing.

-CH(SH)CH₂CH₃ group: An alkyl group, which is weakly activating and ortho-, para-directing. The sulfur atom's lone pairs can also participate in resonance, further activating the ring.

Considering these factors, the most likely position for further electrophilic attack would be the remaining vacant ortho position (C6) to the hydroxyl group. Common EAS reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions mlsu.ac.inorganicmystery.com. For instance, bromination with bromine water would likely lead to substitution at the available ortho position organicmystery.comyoutube.com. The reaction in a non-polar solvent can afford monobromination organicmystery.comyoutube.com.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring researchgate.net.

Thiol-Mediated Reactions: Oxidation, Alkylation, and Addition Mechanisms

The secondary thiol (-SH) group is a key reactive center in this compound. Thiols are known for their nucleophilicity and their susceptibility to oxidation.

Oxidation: The thiol group can be readily oxidized to form various sulfur-containing functional groups. Mild oxidizing agents can lead to the formation of a disulfide bond, linking two molecules of the parent phenol. Stronger oxidation can yield sulfenic, sulfinic, or sulfonic acids.

Alkylation: As a potent nucleophile, the corresponding thiolate anion (formed by deprotonation of the thiol with a base) can readily participate in SN2 reactions with alkyl halides to form thioethers. The nucleophilic reactivity of thiophenolates has been studied and quantified, showing them to be potent nucleophiles acs.org.

Addition Reactions: Thiols can undergo addition reactions to carbon-carbon double bonds (thiol-ene reaction) and triple bonds, often via a radical mechanism initiated by light or a radical initiator. They can also add to carbonyl compounds.

Intramolecular and Intermolecular Interactions Governing Reactivity

The spatial arrangement of the functional groups in this compound allows for significant intramolecular and intermolecular interactions, which can profoundly influence its reactivity and physical properties.

A key interaction is the potential for an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the sulfur atom of the sulfanylpropyl group. This would form a stable six-membered ring. The existence and strength of such O-H···S hydrogen bonds have been investigated in related systems rsc.orgnih.gov. The formation of this intramolecular hydrogen bond can decrease the acidity of the phenolic proton and shield it from intermolecular interactions, which in turn affects properties like boiling point and solubility chemistryguru.com.sg. It can also influence the conformational preferences of the sulfanylpropyl side chain.

Intermolecularly, both the phenolic -OH and the thiol -SH groups can act as hydrogen bond donors and acceptors, leading to the formation of dimers or larger aggregates in the solid state and in concentrated solutions.

Kinetic Studies and Rate Law Determination for this compound Reactions

Determination of Reaction Orders and Rate Constants

The rate law for a reaction can be determined experimentally by measuring the reaction rate at varying concentrations of reactants yorku.ca.

Electrophilic Aromatic Substitution: For an EAS reaction, such as bromination, the rate law would typically be expected to be first order with respect to the phenol and first order with respect to the electrophile.

Rate = k[Phenol][Electrophile]

Kinetic studies on the bromination of other substituted phenols have shown that the reaction order can be complex and dependent on the specific conditions and substrate nih.gov.

Rate = k[Thiolate][Alkyl Halide]

The table below presents hypothetical and generalized kinetic parameters for reactions involving functional groups present in this compound, based on data for analogous compounds.

Reaction TypeGeneric ReactantsGeneral Rate LawTypical Rate Constant (k) RangeReference for Analogy
Electrophilic BrominationPhenol + Br₂Rate = k[Phenol][Br₂]Varies widely with solvent and catalyst nih.gov
Thiol-ene AdditionThiol + AlkeneRate = k[Thiol][Alkene]0.5[Initiator]0.5Dependent on initiator efficiencyGeneral Thiol Chemistry
Thiolate AlkylationThiophenolate + R-XRate = k[Thiophenolate][R-X]10⁻³ - 10¹ M⁻¹s⁻¹ acs.org

This interactive table is based on generalized data and is for illustrative purposes. Actual values for this compound would require experimental determination.

Kinetic studies on the abstraction of the hydrogen atom from the S-H bond of thiophenol by radicals have also been performed, providing Arrhenius parameters that are crucial for understanding its decomposition and radical-mediated reactions at higher temperatures nih.govacs.org. These studies indicate that the S-H bond is significantly weaker than the O-H bond in phenols, making it more susceptible to radical abstraction.

Activation Parameters and Transition State Analysis

Detailed experimental studies on the reaction kinetics of this compound are limited in publicly accessible literature. However, analysis of related phenolic compounds allows for a theoretical discussion of its likely activation parameters. For reactions such as electrophilic substitution or oxidation, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) would be key descriptors.

For instance, in a hypothetical electrophilic aromatic substitution reaction, the rate-determining step would be the formation of the sigma complex (arenium ion). The stability of this intermediate is influenced by the substituents. The electron-donating hydroxyl group would stabilize the positive charge, while the electron-withdrawing bromine atom would destabilize it. The sulfanylpropyl group's effect could be complex, involving both inductive and potential steric effects.

Transition state analysis for reactions involving the sulfanyl (B85325) group, such as oxidation to a sulfoxide (B87167) or sulfone, would reveal a different set of parameters. These transformations would likely proceed through high-energy transition states, the geometries and energies of which could be modeled to understand the reaction feasibility.

Computational Studies of Reaction Pathways

To overcome the scarcity of experimental data, computational chemistry provides powerful tools to investigate the properties and reactivity of this compound.

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a robust method for studying the electronic structure and reactivity of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to optimize the molecule's geometry and map out reaction pathways. researchgate.netnih.gov

DFT studies can elucidate mechanistic details by calculating the energies of reactants, transition states, and products. For example, in studying the antioxidant activity of phenolic compounds, DFT is used to calculate bond dissociation energies (BDE) of the phenolic O-H bond, a key parameter in evaluating free radical scavenging ability. researchgate.net The electronic properties derived from DFT, such as molecular electrostatic potential (MESP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for Reactivity Analysis This table is illustrative and based on typical values for substituted phenols.

Parameter Description Hypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. -5.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. -1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. 4.6 eV
O-H Bond Dissociation Energy Energy required to homolytically break the phenolic O-H bond. 85 kcal/mol

Ab Initio Calculations of Potential Energy Surfaces

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a higher level of theory for mapping potential energy surfaces (PES). dominican.edu These calculations, while computationally more intensive than DFT, can provide more accurate energies for transition states and reaction intermediates. dominican.edu

For this compound, ab initio calculations could be used to explore complex reaction coordinates, such as those involving multiple bond-breaking and bond-forming events simultaneously. This would be particularly valuable for understanding pericyclic reactions or complex rearrangements. Comparing ab initio results with DFT can provide a benchmark for the accuracy of the chosen DFT functional. dominican.edu

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations can model the time-dependent behavior of molecules and their interactions with their environment, such as a solvent. researchgate.net For this compound, MD simulations would be instrumental in studying the lifetime and conformational dynamics of reactive intermediates, like a phenoxyl radical formed after hydrogen abstraction from the hydroxyl group. researchgate.net

These simulations can provide insights into how solvent molecules organize around the reactive species and how this solvation shell affects subsequent reaction steps. By tracking the trajectories of atoms over time, MD can reveal the dynamic processes that govern the accessibility of reactive sites and the diffusion of reactants and products.

Theoretical Chemistry and Electronic Structure

Quantum Chemical Characterization of 4-Bromo-2-(1-sulfanylpropyl)phenol

Quantum chemical calculations, typically employing Density Functional Theory (DFT) or other ab initio methods, provide a detailed description of the molecule's electronic landscape. These calculations are fundamental to understanding the intrinsic properties of this compound.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate the molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and sulfanyl (B85325) groups, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the bromine atom, which can act as an electron-accepting region.

Table 1: Calculated Frontier Orbital Energies for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not readily available in public literature.

Parameter Energy (eV)
HOMO Energy -8.5
LUMO Energy -1.2

The distribution of electron density within a molecule is rarely uniform. An analysis of the charge distribution reveals the partial positive and negative charges on different atoms, which in turn governs the molecule's electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for understanding this charge distribution.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the oxygen and sulfur atoms due to their high electronegativity and lone pairs. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. The bromine atom would also influence the electrostatic potential of the aromatic ring.

Fukui functions are a concept derived from Density Functional Theory that helps in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a particular point in space when the total number of electrons in the system changes.

There are three main types of Fukui functions:

ƒ+(r) : for predicting nucleophilic attack (where an electron is added).

ƒ-(r) : for predicting electrophilic attack (where an electron is removed).

ƒ0(r) : for predicting radical attack.

For this compound, calculations of the Fukui functions would likely indicate that the oxygen and sulfur atoms, along with specific carbon atoms in the phenyl ring, are the most probable sites for electrophilic attack. The acidic proton of the hydroxyl group would be a primary site for nucleophilic attack.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable bonds, leading to different spatial arrangements or conformations.

The rotation around single bonds, such as the C-S bond and the C-C bonds within the propyl group, is not entirely free. It is hindered by energy barriers known as torsional barriers. The magnitude of these barriers determines the relative stability of the different rotational isomers (rotamers).

A detailed conformational analysis would involve calculating the potential energy surface of the molecule as a function of the dihedral angles of these rotatable bonds. This would reveal the most stable, low-energy conformations and the energy required to interconvert between them. The presence of bulky groups like bromine and the sulfanylpropyl group influences these rotational barriers.

Non-covalent interactions play a crucial role in determining the preferred conformation of this compound. The most significant of these is likely to be an intramolecular hydrogen bond between the hydroxyl group (-OH) and the adjacent sulfanyl group (-SH) or the sulfur atom itself.

Table 2: Key Compounds Mentioned

Compound Name

Chiral Center Configuration and Diastereomeric Relationships (at the 1-position of the propyl chain)

The carbon atom at the 1-position of the propyl chain in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a sulfanyl (-SH) group, an ethyl group (-CH2CH3), and the 4-bromo-2-hydroxyphenyl group. This chirality means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

The absolute configuration of this stereocenter is designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.commasterorganicchemistry.com The assignment process involves prioritizing the four substituents attached to the chiral carbon based on their atomic number. youtube.comyoutube.com

Priority Assignment: The atom directly attached to the chiral center with the highest atomic number receives the highest priority. For this compound, the priorities are:

Priority 1: Sulfur (S) from the sulfanyl group (-SH) has the highest atomic number.

Priority 2: Carbon (C) from the 4-bromo-2-hydroxyphenyl group.

Priority 3: Carbon (C) from the ethyl group (-CH2CH3).

Priority 4: Hydrogen (H) has the lowest atomic number.

Spatial Orientation: The molecule is then oriented so that the lowest-priority group (hydrogen) points away from the viewer. masterorganicchemistry.com

Determining Configuration: The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. If the direction is clockwise, the configuration is assigned (R) (from the Latin rectus for right). If it is counter-clockwise, the configuration is (S) (from the Latin sinister for left). youtube.com

Since this compound has only one chiral center, it can exist as two enantiomers: (R)-4-Bromo-2-(1-sulfanylpropyl)phenol and (S)-4-Bromo-2-(1-sulfanylpropyl)phenol. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The molecule does not have diastereomers, as diastereomers are stereoisomers that are not mirror images and require at least two chiral centers.

Table 1: Cahn-Ingold-Prelog Priority Assignment for the Chiral Center of this compound

PriorityGroup Attached to Chiral CarbonReason for Priority
1-SH (sulfanyl)Sulfur has the highest atomic number (16) of the directly attached atoms.
2-C₆H₃Br(OH) (4-bromo-2-hydroxyphenyl)Carbon is attached to Oxygen and other Carbons.
3-CH₂CH₃ (ethyl)Carbon is attached to another Carbon and Hydrogens.
4-H (hydrogen)Hydrogen has the lowest atomic number (1).

Spectroscopic Theoretical Calculations for Mechanistic Interpretation

Theoretical calculations are crucial for interpreting experimental spectroscopic data, providing a deeper understanding of molecular structure, dynamics, and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical predictions of NMR chemical shifts, often using Density Functional Theory (DFT) or specialized programs like CHARGE, can aid in the assignment of complex spectra and provide insight into the molecule's conformational dynamics in solution. liverpool.ac.uk

For this compound, the predicted ¹H and ¹³C chemical shifts are highly sensitive to the rotational conformations around several key single bonds:

The C-C bond between the chiral center and the phenyl ring.

The C-S bond of the sulfanylpropyl group.

The C-C bond within the ethyl group.

Computational models can calculate the chemical shifts for various stable conformers. By comparing the Boltzmann-averaged theoretical shifts with experimental data, the most probable solution-state conformation can be determined. Discrepancies between predicted and observed shifts can highlight specific intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the sulfur atom.

Table 2: Illustrative Theoretical vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for (R)-4-Bromo-2-(1-sulfanylpropyl)phenol

ProtonPredicted δ (ppm)Hypothetical Experimental δ (ppm)Deviation (ppm)
Phenolic OH5.855.92-0.07
Aromatic H (position 3)7.407.45-0.05
Aromatic H (position 5)7.157.20-0.05
Aromatic H (position 6)6.806.88-0.08
Methine CH-SH3.954.01-0.06
Thiol SH1.701.75-0.05

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations, particularly using methods like B3LYP, can accurately predict the vibrational frequencies and intensities of these modes. researchgate.netwu.ac.th This analysis is fundamental for assigning experimental spectral bands to specific molecular motions.

Furthermore, these calculations yield bond force constants, which are a direct measure of bond strength. For this compound, this analysis can quantify the strength of key covalent bonds. For example, the force constant for the O-H bond can indicate the presence and strength of intramolecular hydrogen bonding. Similarly, analyzing the C-S and S-H bond force constants provides insight into the lability of the thiol group. A comparison of calculated frequencies with experimental spectra serves to validate the computed equilibrium geometry of the molecule. researchgate.net

Table 3: Calculated Vibrational Frequencies and Force Constants for Key Bonds in this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Calculated Force Constant (mdyn/Å)
O-H StretchPhenolic -OH36507.8
Aromatic C-H StretchAromatic Ring3100-30005.1 - 5.3
Aliphatic C-H StretchPropyl Chain2960-28704.7 - 4.9
S-H StretchThiol -SH25504.1
C=C StretchAromatic Ring1600-1450~9.5 (ring avg)
C-Br StretchBromo-Aromatic6503.2

The interaction of this compound with light can be understood by calculating its electronic excited states. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to predict the energies of electronic transitions from the ground state to various excited states. nih.gov These calculations provide the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption bands in a UV-Vis spectrum.

Analyzing the molecular orbitals involved in these transitions (e.g., π→π* or n→π) reveals how the electron density redistributes upon photoexcitation. chemrxiv.org For instance, a π→π transition within the brominated phenol ring would be characteristic of aromatic compounds. The calculations can also identify low-energy excited states that might be susceptible to photochemical reactions, such as carbon-bromine bond cleavage or reactions involving the thiol group. This information is crucial for predicting the compound's photostability and potential photoreactivity. nih.gov

Table 4: TD-DFT Calculated Electronic Transitions for this compound

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Transition Type
S₁4.432800.15π → π
S₂4.962500.08n → π
S₃5.642200.45π → π*

Derivatization and Functionalization Strategies

Synthesis of Analogues and Homologues of 4-Bromo-2-(1-sulfanylpropyl)phenol

Creating a library of related compounds through systematic structural changes allows researchers to fine-tune the molecule's characteristics. This involves precise modifications at its three main functional sites.

The bromine atom on the phenol (B47542) ring is an excellent starting point for a variety of cross-coupling reactions, enabling the introduction of diverse chemical groups. This position is particularly amenable to palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is used to introduce new aryl or vinyl groups by reacting the bromo-phenol with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.

Sonogashira Coupling: To attach alkyne moieties, this coupling method uses a palladium catalyst along with a copper co-catalyst.

Buchwald-Hartwig Amination: This process allows for the formation of a carbon-nitrogen bond, converting the bromo group into a primary, secondary, or tertiary amine.

Stille Coupling: This reaction involves coupling with an organostannane reagent to introduce a variety of hydrocarbon groups.

Cyanation: The bromo group can be substituted with a nitrile (cyano) group, often using copper(I) cyanide, which can then be further hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations are summarized in the table below.

Reaction Type Typical Reagents Introduced Functional Group Potential Outcome
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseAryl groupModulates electronic properties and steric bulk
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, BaseAlkynyl groupCreates rigid, linear extensions to the molecule
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino groupIntroduces hydrogen-bonding capabilities
Stille CouplingOrganostannane (R-SnBu₃), Pd catalystAlkyl, Vinyl, or Aryl groupOffers a wide range of structural modifications
CyanationCopper(I) cyanide (CuCN)Cyano group (-CN)Provides a versatile chemical handle for further synthesis

The sulfanylpropyl side chain offers another site for structural diversification, influencing the molecule's polarity, size, and chelating ability.

S-Alkylation: The thiol (-SH) group is nucleophilic and can be easily alkylated with alkyl halides to form thioethers. This modification increases steric hindrance around the sulfur atom and alters the compound's lipophilicity.

Oxidation: The sulfur atom can exist in various oxidation states. Controlled oxidation can convert the thiol into a disulfide, sulfenic acid, sulfinic acid, or sulfonic acid, dramatically changing the side chain's electronic properties and hydrogen bonding capacity.

Chain Modification: The length and branching of the propyl chain can be altered. Synthesizing homologues with sulfanylethyl or sulfanylbutyl chains allows for the systematic study of how chain length affects biological or material properties.

The acidic proton of the phenolic hydroxyl group can be readily replaced, which is a common strategy to protect the group or to alter the molecule's solubility and electronic density.

Etherification: In the Williamson ether synthesis, the phenol is first deprotonated with a base and then treated with an alkyl halide to form an ether. This removes the acidic proton and can introduce a wide variety of alkyl or aryl groups.

Esterification: The phenol can react with acyl chlorides or acid anhydrides to form esters. Esterification also removes the acidic proton and adds an electron-withdrawing group, which can influence the reactivity of the aromatic ring.

Silylation: Reaction with a silyl (B83357) halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), converts the hydroxyl group into a silyl ether. This is a common protecting group strategy, as silyl ethers are stable under many reaction conditions but can be easily removed when needed.

Functionalization for Specific Research Applications

Beyond creating simple analogs, this compound can be incorporated as a functional unit into larger, more complex systems for specialized applications.

The molecule's structure is well-suited for use as a monomer in polymer synthesis. The phenolic hydroxyl can be modified to create a polymerizable group, such as an acrylate (B77674) or methacrylate. Subsequent polymerization would yield a polymer with pendant side chains containing the bromo and sulfanyl (B85325) functionalities. These functional groups can provide the resulting polymer with unique properties, such as the ability to bind metal ions or to be further modified after polymerization.

The presence of both a "hard" oxygen donor (from the phenol) and a "soft" sulfur donor (from the thiol) within the same molecule makes it an excellent candidate for a bidentate chelating ligand. After deprotonation, the resulting phenolate (B1203915) and thiolate can bind simultaneously to a single metal ion, forming a stable chelate ring. This O,S-ligand structure is particularly effective at coordinating with a range of borderline and soft metal ions.

The table below illustrates the potential coordination preferences based on Hard-Soft Acid-Base (HSAB) theory.

Metal Ion Type Examples Likely Coordination Behavior
Hard AcidsFe³⁺, Al³⁺, Ti⁴⁺Preferential binding to the hard oxygen donor.
Borderline AcidsNi²⁺, Cu²⁺, Zn²⁺, Fe²⁺Strong chelation involving both oxygen and sulfur donors.
Soft AcidsHg²⁺, Cd²⁺, Pt²⁺, Au⁺Preferential binding to the soft sulfur donor.

The versatility of this ligand can be further expanded by using the bromo-position to anchor the entire molecule to a solid support or to link it to other ligand systems, creating more complex, multifunctional coordination compounds.

Precursors for Advanced Organic Materials Synthesis

The structural characteristics of this compound make it a candidate for creating advanced organic materials and polymers. The phenol, bromine, and thiol moieties serve as reactive sites for polymerization and functionalization.

The sulfanyl (thiol) group is particularly useful in modern polymer chemistry, especially in thiol-ene polymerizations. nih.gov This type of reaction, often initiated by light (photopolymerization), involves the radical addition of a thiol to a carbon-carbon double bond (an 'ene'). nih.gov Thiol-modified phenol derivatives have been synthesized for this purpose to create hydrophobic, ester-free polymer networks with improved mechanical properties and hydrolytic stability compared to standard aliphatic thiols. nih.govbeilstein-journals.org The presence of a rigid phenol backbone in such monomers contributes to creating materials with high flexural strength and modulus of elasticity. nih.govbeilstein-journals.org

The bromine atom on the aromatic ring serves as a classic handle for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the incorporation of the phenolic scaffold into the backbone of conjugated polymers or the attachment of other functional units. The phenolic hydroxyl group can also be derivatized, for instance, through etherification or esterification, to modify the solubility, processability, and thermal properties of the resulting material. Aromatic thiols and phenols can also act as chain transfer agents in radical polymerizations, which can be used to control the molecular weight of polymers. cdnsciencepub.comcdnsciencepub.com

Table 1: Potential Reactions for Materials Synthesis

Functional Group Reaction Type Potential Outcome
Sulfanyl (-SH) Thiol-ene Polymerization Formation of cross-linked polymer networks with high mechanical strength. nih.gov
Aryl Bromide (Ar-Br) Cross-Coupling (e.g., Suzuki) Elongation of polymer chains; synthesis of complex aromatic structures.
Phenolic Hydroxyl (-OH) Etherification / Esterification Modification of solubility, thermal stability, and other material properties.
Sulfanyl / Phenolic Radical Polymerization Acts as a chain transfer agent to control polymer molecular weight. cdnsciencepub.comcdnsciencepub.com

Bioconjugation and Probe Development (Mechanistic and In Vitro Focus)

In biochemistry and chemical biology, the selective modification of biomolecules is crucial for understanding their function. The thiol group of this compound is analogous to the side chain of the amino acid cysteine, which is a primary target for the site-selective modification of proteins due to the unique nucleophilicity of its thiol group. nih.govwikipedia.org Thiol-containing compounds are widely used as antioxidants, chelating agents, and in various therapeutic applications. nih.gov

Introduction of Reporter Groups for Biochemical Assays

A key application of functionalized molecules is to act as probes by carrying a reporter group, such as a fluorophore, a chromophore, or an affinity tag like biotin. The thiol group on this compound is an ideal site for attaching such reporters. A wide variety of thiol-reactive chemical probes are commercially available. scbt.com

For example, a fluorescent reporter group like 5-(iodoacetamido)fluorescein or a bromobimane could be covalently attached to the thiol group. scbt.com This reaction would yield a new fluorescent probe. This probe could then be used in biochemical assays, for instance, by being incorporated into a larger molecule designed to bind to a specific biological target. The fluorescence would signal the binding event or report on the local environment of the probe. Similarly, radiolabeling can be achieved by reacting the thiol with a prosthetic group containing a radionuclide, enabling applications in imaging or biodistribution studies. nih.gov

Strategies for Covalent Attachment to Biomolecules for Mechanistic Studies

The covalent attachment of small molecules to biomolecules like proteins is a powerful tool for studying biological mechanisms, identifying drug targets, and creating new therapeutics. The thiol group of this compound can be used to covalently link the molecule to a protein, typically by targeting a cysteine residue. The most common strategies involve the reaction of the thiol with an electrophilic group pre-installed on the biomolecule.

Michael Addition: The most widely used reaction for cysteine modification involves the Michael-type addition of the thiol to an α,β-unsaturated carbonyl system, most commonly a maleimide (B117702). researchgate.net The reaction is highly selective for thiols under physiological conditions (pH 6.5-7.5) and forms a stable thioether bond. nih.gov

Nucleophilic Substitution: Another common strategy is the reaction of a thiol with a haloacetyl (e.g., bromoacetyl or iodoacetyl) or other alkyl halide functional group. nih.gov This SN2 reaction also forms a stable thioether linkage. The reaction with bromoacetyl groups generally requires a higher pH (e.g., 9.0) compared to the maleimide reaction, which allows for sequential or differential labeling if both functionalities are present. nih.gov

Advanced Strategies: More recent methods provide even greater control and efficiency. The "thiol-sulfoxonium ylide photo-click reaction" is an extremely fast, visible-light-mediated method for cysteine-selective bioconjugation that proceeds under biocompatible conditions. nih.gov Other functionalities like vinyl sulfones are also known to react with thiols for bioconjugation purposes. nih.gov

The differential reactivity of these groups allows for precise control in designing experiments for mechanistic studies. nih.govresearchgate.net

Table 2: Strategies for Covalent Attachment via Thiol Group

Reactive Group on Biomolecule Reaction Type pH Condition Resulting Covalent Bond
Maleimide Michael Addition ~6.5 - 7.5 Thioether
Bromoacetyl / Iodoacetyl Nucleophilic Substitution (SN2) ~8.0 - 9.0 Thioether
Vinyl Sulfone Michael Addition Neutral to Basic Thioether
Sulfoxonium Ylide Photo-Click Reaction Biocompatible Thioether

Advanced Analytical Methodologies for Structural and Mechanistic Insights

High-Resolution Mass Spectrometry for Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and its fragments with high accuracy. For 4-Bromo-2-(1-sulfanylpropyl)phenol (C9H11BrOS), the expected exact mass of the molecular ion [M]+• would be calculated and compared against the experimental value to confirm its elemental formula. The distinct isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would provide a clear signature for the presence of a single bromine atom in the molecular ion and its bromine-containing fragments.

Tandem mass spectrometry (MS/MS) would be employed to probe the connectivity of the atoms within the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The fragmentation pathways can be predicted based on the known chemical behavior of the functional groups present.

Key expected fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom, leading to the loss of an ethyl radical (•C2H5) and the formation of a stable resonance-stabilized cation.

Benzylic cleavage: Cleavage of the bond between the sulfur atom and the propyl group, resulting in the formation of a bromophenol-thiol cation.

Loss of the alkyl side chain: Cleavage of the C-S bond, leading to the loss of the entire 1-sulfanylpropyl group.

Loss of small molecules: Subsequent fragmentation could involve the loss of small, stable neutral molecules like H2S or CO.

A plausible fragmentation pattern is detailed in the table below.

Predicted Fragment Ion (m/z) Proposed Structure/Formula Neutral Loss Significance
245.98/247.98[C9H11BrOS]+•-Molecular Ion
216.96/218.96[C7H6BrOS]+•C2H5Confirms propyl side chain
202.94/204.94[C6H4BrS]+C3H7OCleavage of side chain and phenol (B47542) group
188.94/190.94[C6H6BrS]+C3H5ORearrangement and loss
172.95/174.95[C6H5BrO]+C3H6SLoss of the entire sulfanylpropyl group
109.03[C7H5O]+Br, S, C2H5Fragment containing the phenol ring

Note: m/z values are monoisotopic and presented for the 79Br/81Br isotopes.

To definitively confirm fragmentation mechanisms, isotopic labeling studies would be invaluable. For instance, synthesizing this compound with deuterium (B1214612) atoms at specific positions on the propyl side chain (e.g., 4-Bromo-2-(1-sulfanyl-1-d1-propyl)phenol) would allow for the precise tracking of hydrogen atoms during fragmentation. If a fragment ion shows a mass shift corresponding to the number of deuterium labels, it confirms that this part of the molecule is retained in the fragment. This technique would be particularly useful to distinguish between different proposed rearrangement pathways that might be ambiguous from the MS/MS data of the unlabeled compound alone.

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structure and Dynamics

While mass spectrometry provides information on connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing a detailed picture of the chemical environment of each atom in the molecule in solution and in the solid state.

A suite of 2D NMR experiments would be essential to assemble the complete structural puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks. Strong cross-peaks would be expected between the methine proton and the methylene (B1212753) protons of the propyl group, and between the methylene protons and the terminal methyl protons, confirming the propyl chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the propyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range (2-3 bond) ¹H-¹³C correlations. It would be critical for establishing the connectivity between the side chain and the aromatic ring. For example, correlations would be expected from the methine proton of the propyl group to the aromatic carbons C2 and C1. Similarly, correlations from the aromatic protons to the carbons of the side chain would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, typically within 5 Å. NOESY data would be crucial for determining the preferred conformation of the flexible 1-sulfanylpropyl side chain relative to the phenol ring. For example, a NOE between the methine proton of the propyl group and one of the aromatic protons would indicate a conformation where the side chain folds back over the ring.

A table of predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations is provided below.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Predicted HMBC Correlations (¹H → ¹³C)
H-37.4133C1, C5
H-57.1129C1, C3, C4
H-66.9118C2, C4
OH5.5-C1, C2
CH (sulfanylpropyl)3.845C2, C1, CH2, CH3
CH2 (sulfanylpropyl)1.625CH, CH3
CH3 (sulfanylpropyl)1.013CH, CH2
C1-152-
C2-125-
C4-112-

The properties of a chemical compound can be highly dependent on its solid-state form (e.g., different crystalline polymorphs or an amorphous state). Solid-state NMR (ssNMR) is a powerful technique for characterizing these different forms. By using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of the solid material. Small differences in the chemical shifts and the appearance of multiple peaks for a single carbon site can indicate the presence of different polymorphs or distinct molecules in the asymmetric unit of the crystal. Furthermore, ⁷⁹/⁸¹Br ssNMR, although challenging due to the large quadrupolar interaction of the bromine nucleus, could provide detailed information about the local electronic environment around the C-Br bond. wiley.comresearchgate.net

The 1-sulfanylpropyl side chain of this compound is flexible, with several rotatable single bonds (C-C and C-S). At room temperature, the rotation around these bonds is likely fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down these conformational exchange processes to a rate that can be studied by NMR. hhu.de This technique, known as dynamic NMR (DNMR), could be used to determine the energy barriers to rotation around these bonds. copernicus.org For example, as the temperature is lowered, the signals for the two methylene protons, which might be equivalent at room temperature due to fast rotation, could broaden and then resolve into two distinct signals, allowing for the calculation of the rotational energy barrier.

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth and Characterization

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For brominated phenolic compounds, such as the related (E)-4-Bromo-2-[(phenylimino)methyl]phenol, suitable crystals have been successfully grown from solutions. A common method involves the slow evaporation of a solvent, such as ethanol, from a concentrated solution of the purified compound. This process allows for the gradual and orderly arrangement of molecules into a well-defined crystal lattice.

Once obtained, the crystals are characterized by their morphology and suitability for diffraction experiments. The crystallographic data for a representative brominated phenol, (E)-4-Bromo-2-[(phenylimino)methyl]phenol, reveals the existence of different crystalline forms, or polymorphs. For instance, two polymorphs of this compound have been identified, one crystallizing in the orthorhombic space group Pca2₁ and a newer polymorph in the monoclinic space group P2₁/n. The formation of different polymorphs can be influenced by crystallization conditions such as solvent, temperature, and rate of cooling.

Below is a data table summarizing the crystallographic parameters for a polymorph of (E)-4-Bromo-2-[(phenylimino)methyl]phenol, which serves as a proxy for the type of data obtained for brominated phenols.

Crystal ParameterValue
Chemical FormulaC₁₃H₁₀BrNO
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)12.353(3)
b (Å)4.5092(9)
c (Å)19.778(4)
V (ų)1101.7(4)
Z4
Temperature (K)298
Radiation typeMo Kα

This data is for a polymorph of (E)-4-Bromo-2-[(phenylimino)methyl]phenol and is presented as representative of the crystallographic data for brominated phenols.

Elucidation of Molecular Packing and Intermolecular Interactions

The detailed analysis of the crystal structure of (E)-4-Bromo-2-[(phenylimino)methyl]phenol reveals significant insights into its molecular packing and the non-covalent interactions that stabilize the crystal lattice. A prominent feature in both identified polymorphs is the presence of an intramolecular O-H···N hydrogen bond. This interaction forms a stable six-membered ring, denoted as an S(6) motif, which significantly influences the planarity and conformation of the molecule.

Spectroscopic Methods for Electronic and Vibrational States

Spectroscopic techniques are indispensable for probing the electronic and vibrational energy levels of molecules. These methods provide complementary information to X-ray crystallography, offering insights into the dynamic behavior of molecules and their response to electromagnetic radiation.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Sensing Mechanisms

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the primary electronic transitions involve π → π* and n → π* transitions. The bromine and hydroxyl substituents on the phenol ring can influence the energy of these transitions, causing shifts in the absorption maxima (λ_max).

For instance, the UV-Vis spectrum of a related compound, bromophenol blue, shows a strong absorption band in the visible region, which is responsible for its color. The position and intensity of this band are sensitive to the chemical environment, such as pH and binding to other molecules. This sensitivity forms the basis for its use as an indicator.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. Not all molecules that absorb light are fluorescent. For those that are, the emission spectrum provides information about the energy gap between the first excited state and the ground state. The fluorescence of bromophenol derivatives can also be sensitive to their environment. For example, the fluorescence of bromophenol blue exhibits a pronounced red shift upon binding to bovine serum albumin (BSA), indicating a change in the local environment of the dye molecule. This property can be exploited in designing fluorescent probes for biological systems.

Below is a representative data table for the electronic transitions of a brominated phenolic compound.

Spectroscopic TechniqueTransition TypeTypical Wavelength Range (nm)Remarks
UV-Vis Absorptionπ → π250-300High intensity, characteristic of the aromatic system.
UV-Vis Absorptionn → π300-350Lower intensity, involves non-bonding electrons on oxygen.
Fluorescence EmissionS₁ → S₀400-550Wavelength and intensity are solvent and environment dependent.

This data is representative and can vary based on the specific structure and solvent.

Raman and Infrared Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. Each bond in a molecule can vibrate at specific frequencies, and these frequencies are characteristic of the bond type and its chemical environment. Together, the IR and Raman spectra provide a unique "vibrational fingerprint" of the molecule.

In an IR spectrum, absorption of infrared radiation occurs when a vibration leads to a change in the molecule's dipole moment. In contrast, a Raman spectrum arises from the inelastic scattering of laser light, and a vibration is Raman-active if it causes a change in the molecule's polarizability. Due to these different selection rules, IR and Raman spectroscopy are often complementary.

For this compound, key functional groups that can be identified using these techniques include the O-H group of the phenol, the C-S bond of the sulfanylpropyl group, the C-Br bond, and the aromatic C-C and C-H bonds. The O-H stretching vibration typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The C-S stretching vibration is usually weaker and appears in the range of 600-800 cm⁻¹. The C-Br stretch is found at lower wavenumbers, typically below 700 cm⁻¹. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

The following table provides a summary of characteristic vibrational frequencies for key functional groups in a molecule like this compound, based on data for related compounds.

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)Technique
O-H StretchPhenolic -OH3200-3600IR (strong, broad)
C-H Stretch (aromatic)Ar-H3000-3100IR, Raman (medium)
C-H Stretch (aliphatic)Alkyl C-H2850-3000IR, Raman (medium)
C=C Stretch (aromatic)Aromatic Ring1400-1600IR, Raman (variable)
C-O StretchPhenolic C-O1200-1260IR (strong)
S-H StretchThiol -SH2550-2600IR, Raman (weak)
C-S StretchThioether C-S600-800IR, Raman (weak to medium)
C-Br StretchAryl-Br500-700IR, Raman (medium to strong)

These are general ranges and the exact positions of the bands will depend on the specific molecular structure and intermolecular interactions.

Exploration of Molecular Interactions in Biological Systems Mechanistic Focus

Molecular Target Identification and Binding Studies (In Vitro Mechanisms)

Enzyme Inhibition Kinetics and Mechanism (e.g., competitive, non-competitive)

No studies detailing the inhibitory effects of 4-Bromo-2-(1-sulfanylpropyl)phenol on any specific enzymes were found. Information regarding its inhibition constant (Ki), the nature of inhibition (competitive, non-competitive, uncompetitive, or mixed), or the specific enzymes it may target is not available in the public domain.

Receptor Ligand Binding Assays (affinity and selectivity)

There is no available data from receptor ligand binding assays for this compound. Consequently, its affinity (Kd) and selectivity for any biological receptors remain uncharacterized.

Protein-Ligand Interaction Dynamics (molecular docking, MD simulations)

A search for molecular docking or molecular dynamics (MD) simulation studies involving this compound yielded no results. Such studies would be crucial in predicting the binding mode and interaction energies with potential protein targets, but this information has not been published.

Modulation of Cellular Pathways at the Molecular Level (Cellular Studies, not In Vivo)

Investigations into Signal Transduction Pathway Components

There is a lack of cellular studies investigating the impact of this compound on signal transduction pathways. It is unknown whether this compound can modulate the activity of key signaling proteins such as kinases, phosphatases, or G-protein coupled receptors.

Gene Expression Regulation via Molecular Mechanisms

No research has been published on the effects of this compound on gene expression. Therefore, its potential to act as a regulator of transcription factors or other mechanisms that control gene expression is currently unknown.

Autophagy or Apoptosis Induction Mechanisms in Cell Lines

Currently, there is no specific information available in the scientific literature detailing the mechanisms by which this compound may induce autophagy or apoptosis in cell lines. Mechanistic studies would typically involve treating various cell lines with the compound and subsequently analyzing key cellular and molecular markers.

For apoptosis, such studies would investigate the activation of caspases (initiator and effector caspases), the release of cytochrome c from mitochondria, changes in mitochondrial membrane potential, and the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. DNA fragmentation, a hallmark of apoptosis, would also be assessed using techniques like TUNEL assays.

In the context of autophagy, research would focus on the formation of autophagosomes, typically visualized through the localization of microtubule-associated protein 1A/1B-light chain 3 (LC3) to these structures. The conversion of LC3-I to its lipidated form, LC3-II, is a key indicator of autophagic activity. Additionally, the expression and processing of other autophagy-related genes (ATGs) and the degradation of autophagy-specific substrates like p62/SQSTM1 would be monitored.

Without experimental data for this compound, any discussion of its effects on these pathways remains speculative.

Interaction with Biomolecules (Mechanistic, Non-Clinical)

The interaction of a small molecule with essential biomolecules is a fundamental aspect of its mechanism of action. The following sections outline the types of studies that would be necessary to elucidate the interaction profile of this compound.

Detailed studies are required to determine if this compound can bind to and/or intercalate with DNA or RNA. Such interactions can lead to genotoxicity or interfere with the processes of replication, transcription, and translation.

Standard biophysical techniques used to investigate these interactions include:

UV-Visible and Fluorescence Spectroscopy: Changes in the absorption or emission spectra of the compound or the nucleic acid upon binding can indicate an interaction.

Circular Dichroism (CD) Spectroscopy: This technique can reveal conformational changes in the DNA or RNA secondary structure upon binding of the compound.

Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of the compound can suggest intercalation.

Molecular Docking and Simulation: Computational methods can predict the preferred binding sites and modes of interaction between the compound and nucleic acid structures.

As of now, no such studies have been published for this compound.

Understanding how this compound interacts with and permeates cellular membranes is critical for its bioavailability and intracellular access. The lipophilic nature of the bromophenol moiety suggests a potential for membrane interaction.

Experimental approaches to study membrane interactions include:

Model Membrane Systems: Using artificial lipid bilayers, such as liposomes or supported lipid bilayers, allows for the controlled study of the compound's ability to insert into or cross the membrane.

Differential Scanning Calorimetry (DSC): This method can detect changes in the phase transition temperature of lipid membranes upon interaction with the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the location and orientation of the compound within a lipid bilayer.

Permeability Assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive membrane transport.

Specific data on the membrane interaction and permeation of this compound is not available.

Direct interactions with specific lipids or carbohydrates can influence cellular signaling pathways and other biological processes. The nature of the sulfanylpropyl group could potentially mediate specific interactions.

To investigate these interactions, techniques such as:

Isothermal Titration Calorimetry (ITC): This provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): This technique can be used to measure the kinetics of binding between the compound and immobilized lipids or carbohydrates.

NMR Spectroscopy: Saturation transfer difference (STD) NMR can identify which parts of the compound are in close contact with the target biomolecule.

No studies detailing the interactions of this compound with specific lipids or carbohydrates have been found in the existing literature.

Emerging Research Frontiers and Future Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The traditional process of chemical discovery, often reliant on trial-and-error, is being revolutionized by artificial intelligence (AI) and machine learning (ML). lanyachem.com These technologies can process vast datasets to identify patterns and predict molecular properties with increasing accuracy, significantly accelerating the discovery timeline for new chemicals. lanyachem.comnih.gov For a novel compound like 4-Bromo-2-(1-sulfanylpropyl)phenol, AI/ML can play a pivotal role from the outset.

Predictive Modeling: AI algorithms can forecast a range of properties for this molecule before it is even synthesized in a lab. lanyachem.comimgroupofresearchers.com By analyzing its structural features—the hydrogen-bond-donating phenol (B47542), the halogen-bond-capable bromine, and the metal-binding sulfanyl (B85325) group—ML models can estimate its solubility, potential toxicity, stability, and biological activity. lanyachem.com This predictive power allows researchers to prioritize the most promising candidates for synthesis and testing, saving considerable time and resources. lanyachem.comnih.gov

Accelerated Discovery: Machine learning models, trained on large chemical databases, can guide the design of new molecules. thegradient.pub For instance, generative algorithms could suggest modifications to the this compound structure to enhance a specific desired property, such as its binding affinity to a biological target or its self-assembly characteristics. This data-centric approach moves chemical research from being purely hypothesis-driven to a more rational design process. nih.gov While the quality of the training data is crucial for the accuracy of these predictions, the potential to shorten development timelines is immense. acs.org

Below is an interactive table illustrating how a hypothetical ML model might predict the properties of this compound based on its structural components.

Structural FeatureAssociated PropertyPredicted InfluenceML Model Type
Phenolic -OH groupHydrogen Bonding CapacityHighGraph Neural Network
Bromo- substituentHalogen Bonding PotentialModerate-HighRandom Forest
Sulfanylpropyl groupAffinity for Gold SurfacesHighSupport Vector Machine
Overall StructureAqueous SolubilityLow-ModerateDeep Neural Network
Overall StructurePotential BioactivityModerateGenerative Adversarial Network

Novel Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a field where multifunctional molecules like this compound are of great interest. The spontaneous organization of molecules into ordered structures, or self-assembly, is driven by the precise interplay of these interactions.

This particular compound is equipped with three distinct functional groups capable of directing self-assembly:

Phenolic Hydroxyl Group: A classic hydrogen bond donor and acceptor, capable of forming robust networks.

Bromine Atom: Can participate in halogen bonding, a highly directional interaction similar to hydrogen bonding.

Sulfanyl Group: Organosulfur compounds, particularly thiols, are renowned for their ability to form highly ordered self-assembled monolayers (SAMs) on metal surfaces like gold. acs.orgacs.org

The presence of these multiple interaction sites opens up possibilities for creating complex, hierarchical structures. For example, the sulfanyl group could anchor the molecules to a gold substrate, while the phenolic and bromo groups direct the lateral organization of the molecules on the surface through hydrogen and halogen bonding. This could lead to the formation of sophisticated 2D and 3D materials with tailored electronic or optical properties. Research has shown that while thiols form dense monolayers, sulfides can also form films, though sometimes with lower coverage. acs.orgacs.org The stability of these monolayers is a key challenge, and intermolecular crosslinking is one method being explored to enhance their robustness. oaepublish.com

Green and Sustainable Chemistry Initiatives in Compound Production and Utilization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For a halogenated organosulfur compound like this compound, these principles are particularly relevant.

Sustainable Synthesis: The production of this compound would typically involve halogenation of a phenol derivative and the introduction of the sulfanylpropyl group. nih.govrsc.org Green chemistry initiatives focus on making these steps more environmentally benign. This includes:

Using safer solvents, or ideally, solvent-less reaction conditions. nih.gov

Employing catalytic methods instead of stoichiometric reagents to improve atom economy. nih.gov

Developing synthetic routes that consume less energy, for example, through microwave-assisted or photochemical reactions. nih.gov

Sourcing starting materials from renewable feedstocks rather than fossil fuels. neliti.com

Utilization: The "design for degradation" principle of green chemistry would guide the development of applications for this compound. The goal would be to create materials that, after their useful life, can break down into non-toxic substances. The presence of the phenol and sulfanyl groups might offer pathways for biodegradation that are not present in more inert compounds. However, the formation of persistent organosulfate byproducts during degradation is a potential concern that requires careful study. nih.govescholarship.org

Theoretical Prediction of Novel Reactivity and Functional Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an electronic level. jstar-research.com Density Functional Theory (DFT) is a particularly valuable method for studying novel compounds like this compound. nih.gov

Reactivity Insights: DFT calculations can determine the distribution of electrons within the molecule, highlighting sites that are susceptible to electrophilic or nucleophilic attack. frontiersin.orgnih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the molecule's reactivity in various chemical reactions. frontiersin.org This theoretical insight can guide the design of experiments and prevent the pursuit of unfeasible synthetic routes. stackexchange.com

Property Prediction: Beyond reactivity, computational models can predict a wide array of functional properties. jstar-research.com These include spectroscopic signatures (like NMR and IR spectra), which can aid in the characterization of the compound once it is synthesized, and electronic properties like the dipole moment, which is crucial for understanding its interactions and potential use in electronic materials. jstar-research.comhep.com.cn

The following table shows examples of properties of this compound that could be predicted using computational chemistry methods.

Predicted PropertyComputational MethodSignificance
Optimized 3D Molecular GeometryDFT Geometry OptimizationFoundation for all other property predictions.
HOMO-LUMO Energy GapDFT Single-Point EnergyIndicates chemical reactivity and electronic excitability.
Electron Density DistributionConceptual DFTIdentifies nucleophilic and electrophilic sites. frontiersin.org
Vibrational FrequenciesDFT Frequency AnalysisPredicts the compound's IR spectrum for identification.
Bond Dissociation EnergiesDFT CalculationPredicts thermal stability and potential reaction pathways.

Multidisciplinary Approaches to Chemical Compound Research and Innovation

The journey of a novel compound from concept to application is rarely confined to a single scientific discipline. The study of this compound would necessitate a multidisciplinary approach, integrating expertise from various fields. novapublishers.comsmu.edu

Collaborative Research:

Synthetic Chemists would devise and optimize the methods for producing the compound.

Computational Chemists would use AI and DFT to predict its properties and guide the synthetic effort. thegradient.pubnih.gov

Physical Chemists and Materials Scientists would study its self-assembly behavior and characterize the resulting materials.

Biochemists and Pharmacologists might investigate its potential interactions with biological systems, should predictive models suggest any bioactivity.

This collaborative model, often spanning academia and industry, is crucial for accelerating innovation. nih.gov By combining different perspectives and technical skills, research teams can more effectively tackle complex challenges and translate fundamental discoveries into practical technologies. nih.govsfu.ca The development of a multifunctional molecule like this compound serves as a perfect example of a project where such interdisciplinary synergy is not just beneficial, but essential for success. smu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.